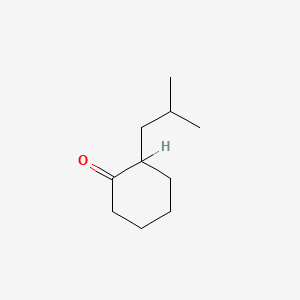

2-Isobutylcyclohexan-1-one

Description

Contextualization within Substituted Cyclohexanone (B45756) Chemistry

2-Isobutylcyclohexan-1-one is a derivative of cyclohexanone, a six-carbon cyclic molecule featuring a ketone functional group. The chemistry of such substituted cyclohexanones is a cornerstone of modern organic synthesis. The defining feature of these molecules is the carbonyl group (C=O), which strongly influences their reactivity. The carbon atom of the carbonyl group is electrophilic, while the adjacent carbon atoms, known as α-carbons, exhibit enhanced acidity.

The formation of an enolate ion by deprotonating an α-carbon is a fundamental reaction. ucsb.edu This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in a process called α-alkylation. ucsb.edupressbooks.pub This reaction is a primary method for synthesizing α-substituted cyclohexanones like this compound.

A critical aspect of cyclohexanone chemistry is stereochemistry. The cyclohexane (B81311) ring typically adopts a stable chair conformation. When an enolate of a cyclohexanone reacts, the incoming electrophile can approach from either the axial or equatorial face. The alkylation of conformationally rigid cyclohexanone enolates tends to favor axial attack, as this pathway allows the ring to evolve toward a stable chair conformation in the transition state. ubc.ca For unsymmetrical ketones, such as 2-methylcyclohexanone, alkylation generally occurs at the less sterically hindered position. pressbooks.pub The presence of the isobutyl group at the C-2 position introduces these stereochemical considerations, making this compound a model compound for studying the principles that govern facial selectivity in nucleophilic additions.

Significance as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Ketones are regarded as exceptionally valuable and strategic building blocks in synthetic organic chemistry, prized for the vast array of complexity-building transformations they can undergo. rsc.org As a member of this class, this compound is a versatile synthetic intermediate. Its utility stems from the reactivity of the ketone functional group, which can be transformed into a wide range of other functionalities, and the potential for further modification on the cyclohexane ring.

Substituted cyclohexanones are crucial precursors in the synthesis of intricate molecular architectures, including bioactive natural products and pharmaceuticals. rsc.org For instance, the total synthesis of (±)-aristolone, a complex sesquiterpene, utilized a substituted dimethylcyclohexanone as a key intermediate, demonstrating how this scaffold is essential for building complex polycyclic systems. cdnsciencepub.com While not the specific starting material in that case, this compound embodies the same potential as a foundational unit for constructing larger molecules.

Furthermore, cyclic ketones and their derivatives are important in the fragrance and flavor industry. beilstein-journals.orgnih.gov Related compounds, such as 4-isobutylcyclohexanol and its precursor ketone, are used in perfumes. google.comgoogle.com This suggests a potential application for this compound as an intermediate in the synthesis of fragrance compounds.

Historical Overview of its Role in Chemical Synthesis Development

The synthetic importance of this compound is intrinsically linked to the historical development of methods for the α-alkylation of ketones. While the fundamental principles of enolate chemistry have been known for a considerable time, achieving high levels of regioselectivity and stereoselectivity in these reactions has been a long-standing challenge in organic synthesis.

A significant advancement came in 1963 when Gilbert Stork reported the Stork enamine alkylation. ucsb.eduwikipedia.org This method involves the reaction of a ketone, like cyclohexanone, with a secondary amine to form an enamine. The enamine then acts as a nucleophile in an alkylation reaction, offering a milder and often more regioselective alternative to traditional enolate alkylation. ucsb.edu

The pursuit of asymmetric synthesis, aiming to control the three-dimensional arrangement of atoms, led to further breakthroughs. In 1976, E. J. Corey and D. Enders, followed by further development from the Enders group, pioneered the use of chiral auxiliaries in hydrazone alkylation reactions (known as SAMP/RAMP hydrazone alkylation). wikipedia.org This technique allows for the highly stereoselective α-alkylation of ketones and aldehydes, marking a pivotal step in asymmetric carbon-carbon bond formation. wikipedia.org An article on the enantioselective alkylation of cyclohexanone was published in 1977, highlighting the research focus in this era. acs.org These developments provided chemists with the sophisticated tools required to synthesize specific stereoisomers of substituted cyclohexanones like this compound with high precision.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4668-64-8 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Synonyms | 2-(2-Methylpropyl)cyclohexanone, Cyclohexanone, 2-isobutyl- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYDASYYVBDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963635 | |

| Record name | 2-(2-Methylpropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-64-8 | |

| Record name | 2-(2-Methylpropyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4668-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004668648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Isobutylcyclohexan 1 One

Regioselective Alkylation Strategies

The direct alkylation of cyclohexanone (B45756) with an isobutyl electrophile presents a challenge in controlling the position of substitution. Regioselective strategies are therefore crucial for maximizing the yield of the desired 2-substituted product.

Enolate Chemistry Approaches (e.g., Lithium Diisopropylamide (LDA) mediated)

One of the most powerful and widely used methods for the regioselective α-alkylation of ketones is through the generation of a specific enolate under kinetically controlled conditions. For an unsymmetrical ketone like a substituted cyclohexanone, deprotonation can lead to two different enolates: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed by removing the most accessible proton, which is typically at the less substituted α-carbon. This process is favored by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. nih.govnih.gov Its bulky isopropyl groups prevent it from attacking the carbonyl carbon, and its strength ensures rapid and irreversible deprotonation at the less hindered site. mdpi.commdpi.com

The synthesis of 2-isobutylcyclohexan-1-one via this method involves the following steps:

Enolate Formation: Cyclohexanone is treated with one equivalent of LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature, typically -78 °C. This selectively generates the kinetic lithium enolate.

Alkylation: An electrophilic source of the isobutyl group, such as isobutyl bromide or isobutyl iodide, is then added to the solution. The nucleophilic enolate attacks the electrophile in an SN2 reaction to form the new carbon-carbon bond at the α-position, yielding this compound after aqueous workup.

The reaction's success hinges on the irreversible nature of the deprotonation and the rapid trapping of the resulting enolate. beilstein-journals.org This kinetic control minimizes the formation of the more stable, but undesired, thermodynamic enolate which would lead to substitution at the more substituted α-position in an already substituted cyclohexanone.

| Parameter | Condition for Kinetic Enolate Formation |

| Base | Strong, sterically hindered (e.g., LDA) |

| Temperature | Low (e.g., -78 °C) |

| Solvent | Aprotic (e.g., THF) |

| Proton Abstraction | From the less substituted α-carbon |

Hydrazone-Based Methodologies (e.g., Shapiro Reaction Precursors)

Hydrazone-based methodologies offer an alternative approach to manipulating carbonyl compounds. The Shapiro reaction, for instance, is a powerful method that converts ketones and aldehydes into alkenes via their tosylhydrazone derivatives. wikipedia.orgchemistnotes.com While the primary outcome of the Shapiro reaction itself is an olefin, the vinyllithium (B1195746) intermediate generated during the reaction can be trapped with electrophiles.

The typical sequence for a Shapiro reaction involves:

Hydrazone Formation: Cyclohexanone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.

Deprotonation and Elimination: The tosylhydrazone is then treated with two equivalents of a strong base, such as n-butyllithium or LDA. The first equivalent deprotonates the hydrazone nitrogen, and the second removes a proton from the α-carbon. This is followed by the elimination of lithium p-toluenesulfinate and dinitrogen gas to generate a vinyllithium species. wikipedia.org

For the synthesis of an α-alkylated ketone like this compound, the standard Shapiro reaction is not directly applicable as it leads to an alkene. However, the underlying chemistry of forming a lithiated species α to the original carbonyl position is relevant. A more direct approach using hydrazones for α-alkylation involves the metallation of N,N-dimethylhydrazones (Enders' method). In this methodology, the N,N-dimethylhydrazone of cyclohexanone is deprotonated with a strong base like LDA to form an aza-enolate, which is then alkylated with an isobutyl halide. Subsequent hydrolysis of the resulting hydrazone regenerates the ketone functionality, yielding this compound.

| Reaction | Intermediate | Final Product Type |

| Shapiro Reaction | Vinyllithium | Alkene |

| Enders' Method | Aza-enolate | α-Alkylated Ketone |

Organocatalytic Synthesis Routes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. These methods often rely on the formation of transient enamines or iminium ions from the ketone substrate and a chiral amine catalyst.

Asymmetric α-Alkylation Methodologies

The asymmetric α-alkylation of cyclohexanone to introduce an isobutyl group can be achieved using chiral organocatalysts. These reactions typically proceed through an enamine intermediate formed between the ketone and a chiral primary or secondary amine catalyst. This chiral enamine then reacts with an electrophile.

For instance, a chiral primary amine catalyst can react with cyclohexanone to form a chiral enamine. The stereochemistry of the catalyst directs the subsequent attack of an electrophile, such as isobutyl bromide, to one face of the enamine. Hydrolysis of the resulting iminium ion releases the chiral this compound and regenerates the catalyst. The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the organocatalyst, with proline and its derivatives being common choices. Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can also be employed to activate both the enamine and the electrophile through hydrogen bonding, enhancing both reactivity and stereocontrol. mdpi.com

Stereoselective Cyclization Reactions

Organocatalysis can also be employed in stereoselective cyclization reactions to construct the this compound framework from acyclic precursors. These reactions often involve a cascade or domino sequence, where multiple bonds are formed in a single pot.

An example of such a strategy could involve a Michael addition followed by an intramolecular aldol (B89426) condensation. For instance, an enamine formed from an isobutyl-containing aldehyde and a chiral amine catalyst could react with an α,β-unsaturated ketone in a conjugate addition. The resulting intermediate could then undergo an intramolecular cyclization and dehydration to furnish a substituted cyclohexenone, which could be subsequently reduced to this compound. The stereochemistry of the final product is controlled by the chiral catalyst used in the initial Michael addition. Research in this area has demonstrated the feasibility of one-pot multi-step reactions to generate optically active cyclohexenone derivatives. nih.govrsc.org

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers a diverse array of methods for the formation of carbon-carbon bonds, including the α-alkylation of ketones. These methods often provide access to unique reactivity patterns that are complementary to traditional enolate chemistry and organocatalysis.

Palladium-catalyzed α-arylation and α-vinylation of ketones are well-established reactions. The extension of this methodology to α-alkylation with alkyl halides can be challenging due to competing β-hydride elimination. However, the use of specific ligands and reaction conditions can facilitate this transformation. For the synthesis of this compound, a palladium catalyst could potentially be used to couple the enolate of cyclohexanone with an isobutyl electrophile.

Rhodium catalysts are also known to mediate the addition of organometallic reagents to enones and to catalyze annulation reactions for the synthesis of cyclic ketones. nih.gov For instance, a rhodium-catalyzed process could potentially be designed to construct the cyclohexanone ring with the isobutyl group already in place.

Copper-catalyzed reactions have also been explored for the alkylation of ketones. nih.gov These reactions can proceed through various mechanisms, including radical pathways or the formation of copper enolates. A copper-catalyzed conjugate addition of an isobutyl organometallic reagent to cyclohexenone, followed by reduction of the resulting enolate, would be a plausible route to this compound.

While direct, high-yielding metal-catalyzed methods specifically for the synthesis of this compound are not as extensively documented as enolate-based approaches, the field of transition metal catalysis continues to evolve, offering potential future pathways for this transformation.

| Metal Catalyst | Potential Application in this compound Synthesis |

| Palladium | α-alkylation of cyclohexanone enolate with an isobutyl halide. |

| Rhodium | Annulation reactions to form the cyclohexanone ring. |

| Copper | Conjugate addition of an isobutyl nucleophile to cyclohexenone. |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and while the direct α-alkylation of ketones using this method is still an evolving area, related cross-coupling strategies can be effectively applied. A notable approach is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of a nucleophile. wikipedia.orgnrochemistry.comorganic-chemistry.org In a potential synthetic route to this compound, the enolate of cyclohexanone could be reacted with an allyl carbonate, followed by hydrogenation of the resulting allyl group to an isobutyl group.

A more direct, albeit challenging, approach would be the enantioselective α-alkylation of a pre-formed enolate. While palladium-catalyzed α-arylation of ketones is more common, the principles can be extended to alkylation. berkeley.eduacs.org The choice of ligand is crucial in such reactions to control selectivity and efficiency.

Table 1: Illustrative Palladium-Catalyzed Allylation of Cyclohexanone Enolate

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | NaH | THF | rt | 85 |

| 2 | [Pd(allyl)Cl]₂ | dppe | LDA | Dioxane | 50 | 92 |

| 3 | Pd₂(dba)₃ | Xantphos | KHMDS | Toluene | 80 | 88 |

This data is representative of typical conditions for Tsuji-Trost reactions and may require optimization for the specific synthesis of the allyl precursor to this compound.

Ruthenium-Catalyzed Cyclization Reactions

Ruthenium catalysts offer a versatile platform for various organic transformations, including cyclization reactions that can be adapted for the synthesis of substituted cyclohexanones. While direct cyclization to form this compound from acyclic precursors is a complex endeavor, ruthenium-catalyzed α-alkylation of ketones presents a more direct and modern alternative to traditional methods. elsevierpure.com This "hydrogen-borrowing" or "hydrogen-transfer" catalysis involves the in situ oxidation of a primary or secondary alcohol to an aldehyde or ketone, which then participates in a condensation reaction with another ketone, followed by the reduction of the intermediate.

For the synthesis of this compound, cyclohexanone could be reacted with isobutanol in the presence of a suitable ruthenium catalyst. The catalyst would first oxidize isobutanol to isobutyraldehyde, which would then undergo an aldol condensation with cyclohexanone. Subsequent dehydration and reduction of the resulting enone, all in one pot, would yield the desired product.

Table 2: Hypothetical Ruthenium-Catalyzed α-Alkylation of Cyclohexanone with Isobutanol

| Entry | Ruthenium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | [Ru(p-cymene)Cl₂]₂ | PPh₃ | KOH | Toluene | 110 | 75 |

| 2 | RuH₂(PPh₃)₄ | - | Na₂CO₃ | Xylene | 130 | 82 |

| 3 | Shvo's Catalyst | - | t-BuOK | Diglyme | 150 | 85 |

This data is based on known ruthenium-catalyzed hydrogen-borrowing reactions and would need to be empirically verified for this specific transformation.

Catalytic Hydrogenation and Dehydrogenation in Ring Formation

A robust and scalable approach to this compound involves the catalytic hydrogenation of a suitably substituted aromatic precursor. In this methodology, 2-isobutylphenol (B3342943) can be hydrogenated to produce a mixture of cis- and trans-2-isobutylcyclohexanol. Subsequent oxidation of the secondary alcohol yields the target ketone. The choice of catalyst and reaction conditions for the hydrogenation step is critical to achieve high yield and selectivity. mdpi.com

Ruthenium-based catalysts, particularly those supported on carbon or other materials, have shown high efficacy in the hydrogenation of phenols under mild conditions. mdpi.comnih.gov The subsequent oxidation of the cyclohexanol (B46403) derivative can be achieved using a variety of standard oxidizing agents, such as chromic acid or Swern oxidation, or through a catalytic dehydrogenation process.

Table 3: Catalytic Hydrogenation of 2-Isobutylphenol

| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield of 2-Isobutylcyclohexanol (%) |

| 1 | 5% Ru/C | Methanol | 10 | 80 | 95 |

| 2 | Rh/Al₂O₃ | Ethanol | 20 | 100 | 92 |

| 3 | Pd/C | Acetic Acid | 5 | 60 | 88 |

This data is representative of typical phenol (B47542) hydrogenation conditions.

Chemoenzymatic Synthesis Innovations

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic methods. For the synthesis of chiral this compound, a key strategy is the deracemization of a racemic mixture of the ketone. researchgate.netnih.gov This can be achieved by combining a stereoselective enzymatic reduction with a non-selective chemical oxidation in a cyclic process. For instance, one enantiomer of this compound could be selectively reduced to the corresponding alcohol by an alcohol dehydrogenase. The remaining enantiomer of the ketone can then be racemized in situ, allowing for a theoretical yield of 100% of the desired chiral alcohol, which can then be oxidized back to the enantiopure ketone if desired.

Another approach involves the enzymatic kinetic resolution of racemic 2-isobutylcyclohexanol, obtained from the hydrogenation of 2-isobutylphenol. Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Novel Precursor Derivatization and Transformation

Modern organic synthesis continually seeks novel and efficient pathways to construct molecular frameworks. For this compound, a potential innovative route could involve a Diels-Alder reaction. orgsyn.orgnih.govresearchgate.netdocumentsdelivered.com For example, the cycloaddition of isoprene (B109036) with a suitable ketene (B1206846) equivalent could provide a cyclohexene (B86901) precursor that, after selective reduction of the endocyclic double bond and functional group manipulation, would yield the target molecule.

Furthermore, recent advances in organocatalysis offer a metal-free alternative for the α-alkylation of ketones. nih.govunl.ptnih.govresearchgate.net Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective alkylation of cyclohexanone with isobutyl electrophiles through the formation of a nucleophilic enamine intermediate. This approach allows for the direct synthesis of enantioenriched this compound under mild conditions.

Table 4: Organocatalytic α-Alkylation of Cyclohexanone

| Entry | Organocatalyst | Electrophile | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (S)-Proline | Isobutyl iodide | - | DMSO | rt | 70 | 90 |

| 2 | Diphenylprolinol silyl (B83357) ether | Isobutyl bromide | Benzoic Acid | Chloroform | 0 | 85 | 95 |

| 3 | Cinchona-derived amine | Isobutyl triflate | - | Toluene | -20 | 78 | 92 |

This data is illustrative of the potential of organocatalysis for this transformation and would require experimental validation.

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions at the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a cornerstone of ketone chemistry. For 2-isobutylcyclohexan-1-one, the stereochemical outcome of these additions is dictated by the steric bulk of the isobutyl group, which directs the incoming nucleophile. Generally, nucleophilic attack occurs preferentially from the equatorial face to avoid steric clash with the axial hydrogens and the substituent, a principle that holds for many substituted cyclohexanones. academie-sciences.frresearchgate.net

Advanced Aldol (B89426) Condensation Variants

The aldol condensation is a pivotal carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound. wikipedia.orglibretexts.org this compound can function as both an electrophile (accepting a nucleophile) and, upon deprotonation, a nucleophile (as an enolate).

Under basic conditions, deprotonation can occur at either the C2 or C6 position. However, abstraction of the proton at C6 is kinetically and thermodynamically favored due to the steric hindrance imposed by the isobutyl group at C2. The resulting enolate is nucleophilic and can react with another molecule of the ketone (a self-condensation) or with a different aldehyde or ketone (a crossed-condensation). researchgate.netyoutube.com The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo dehydration upon heating to yield an α,β-unsaturated ketone. wikipedia.org

Table 1: Representative Aldol Condensation Products of this compound

| Reaction Type | Electrophile | Initial Aldol Adduct | Final Condensation Product (after dehydration) |

|---|---|---|---|

| Self-Condensation | This compound | 2-(1-Hydroxy-2-isobutylcyclohexyl)-6-isobutylcyclohexan-1-one | 2-(2-Isobutylcyclohex-1-en-1-yl)-6-isobutylcyclohexan-1-one |

| Crossed-Condensation | Benzaldehyde | 2-Isobutyl-6-(hydroxy(phenyl)methyl)cyclohexan-1-one | 2-Isobutyl-6-benzylidenecyclohexan-1-one |

Grignard and Organolithium Reagent Additions

Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon-based nucleophiles that readily add to ketones to form alcohols. wikipedia.orgmasterorganicchemistry.com Their reaction with this compound involves the nucleophilic attack at the electrophilic carbonyl carbon. The steric hindrance of the isobutyl group at C2, along with the axial hydrogens at C4 and C6, directs the incoming organometallic reagent to the less hindered equatorial face of the carbonyl group. academie-sciences.fracademie-sciences.fr This leads to the formation of a tertiary alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. fiveable.mechemohollic.com The stereoselectivity of these additions is often high, favoring the formation of the diastereomer where the newly introduced alkyl or aryl group is in the axial position, and the hydroxyl group is equatorial.

Table 2: Products of Grignard and Organolithium Additions

| Reagent | Reagent Formula | Tertiary Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 2-Isobutyl-1-methylcyclohexan-1-ol |

| n-Butyllithium | CH₃(CH₂)₃Li | 1-Butyl-2-isobutylcyclohexan-1-ol |

| Phenylmagnesium Chloride | C₆H₅MgCl | 2-Isobutyl-1-phenylcyclohexan-1-ol |

Cyanohydrin Formation and Subsequent Transformations

The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. libretexts.org This reaction is typically base-catalyzed, proceeding via the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. openstax.orgchemistrysteps.com For this compound, the reaction is reversible and can be sterically hindered. Ketones with significant steric hindrance near the carbonyl group, such as 2,2,6-trimethylcyclohexanone, may not form cyanohydrins in good yield, suggesting that the bulky isobutyl group would similarly slow the reaction rate and affect the equilibrium position. openstax.org

Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com The nitrile group can be hydrolyzed under acidic conditions to an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-amino alcohol. openstax.org

Table 3: Cyanohydrin Formation and Subsequent Products

| Reaction | Key Reagents | Product Name |

|---|---|---|

| Cyanohydrin Formation | NaCN, H⁺ | 1-Hydroxy-2-isobutylcyclohexane-1-carbonitrile |

| Hydrolysis of Cyanohydrin | H₃O⁺, heat | 1-Hydroxy-2-isobutylcyclohexane-1-carboxylic acid |

| Reduction of Cyanohydrin | 1. LiAlH₄ 2. H₂O | 1-(Aminomethyl)-2-isobutylcyclohexan-1-ol |

Imine and Enamine Formation Dynamics

Ketones react with amines under mildly acidic conditions to form imines (with primary amines, RNH₂) or enamines (with secondary amines, R₂NH). makingmolecules.com

The reaction of this compound with a primary amine proceeds through a carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base.

With a secondary amine, the reaction also forms an iminium ion intermediate. However, since the nitrogen lacks a second proton to lose, a proton is instead removed from an α-carbon to form the final enamine product. For this compound, there are two possible sites for deprotonation (C2 and C6). Due to the steric hindrance from the isobutyl group, deprotonation occurs preferentially at the less substituted C6 position, leading to the formation of the more stable (thermodynamic) and less sterically hindered enamine. study.comrsc.org

Table 4: Imine and Enamine Formation from this compound

| Amine Type | Example Reagent | Product Class | Specific Product Name |

|---|---|---|---|

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | Imine | N-Ethyl-1-(2-isobutylcyclohexylidene)ethanamine |

| Secondary Amine | Pyrrolidine (C₄H₉N) | Enamine | 1-(6-Isobutylcyclohex-1-en-1-yl)pyrrolidine |

α-Functionalization Reactions

The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form enol or enolate intermediates, which are nucleophilic and can react with various electrophiles.

α-Halogenation Mechanisms and Stereoselectivity

The substitution of an α-hydrogen with a halogen (Cl, Br, I) is a common transformation for ketones. chemistrysteps.com The mechanism and regioselectivity are highly dependent on whether the reaction is performed under acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation : Under acidic conditions, the reaction proceeds through a rate-determining enol formation. libretexts.orgyoutube.com For unsymmetrical ketones like this compound, the more substituted enol (with the double bond between C1 and C2) is thermodynamically more stable and forms preferentially. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). This process generally leads to the selective mono-halogenation at the more substituted α-carbon (C2). chemistrysteps.comyoutube.com Kinetic studies on similar ketones show that the rate of halogenation is independent of the halogen concentration, confirming that enol formation is the slow step. libretexts.org Stereochemically, the incoming halogen will likely approach from the face opposite to the bulky isobutyl group to minimize steric interactions.

Base-Promoted Halogenation : In the presence of a base, an enolate intermediate is formed. Deprotonation at the less hindered C6 position is kinetically favored. The resulting enolate attacks the halogen. A key issue with base-promoted halogenation is that the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons on that same carbon, making subsequent halogenations faster than the first. libretexts.orgpressbooks.pub This often leads to polyhalogenation and is harder to control for mono-substitution unless specific conditions are used. chemistrysteps.com

Table 5: Regioselectivity and Products of α-Halogenation

| Conditions | Intermediate | Favored Position of Halogenation | Major Product (with Br₂) | Notes |

|---|---|---|---|---|

| Acidic (e.g., H₃O⁺) | Enol (more substituted) | C2 (Thermodynamic control) | 2-Bromo-2-isobutylcyclohexan-1-one | Reaction stops at mono-halogenation. |

| Basic (e.g., OH⁻) | Enolate (less hindered) | C6 (Kinetic control) | 6-Bromo-2-isobutylcyclohexan-1-one | Prone to polyhalogenation at the C6 position. |

α-Hydroxylation and α-Amination Studies

The α-position of cyclic ketones like this compound is a key site for functionalization. The introduction of hydroxyl or amino groups at this position can lead to the formation of valuable synthetic intermediates.

α-Hydroxylation: The direct α-hydroxylation of ketones can be achieved through various methods, including oxidation of the corresponding enolate. For this compound, treatment with a strong base to form the enolate, followed by reaction with an electrophilic oxygen source such as a peroxide or an oxaziridine, would be a common strategy. organic-chemistry.orgorganic-chemistry.org The regioselectivity of this reaction is controlled by the initial deprotonation step. The presence of the bulky isobutyl group can influence the stereochemical outcome of the hydroxylation, potentially favoring the introduction of the hydroxyl group from the less sterically hindered face of the enolate.

α-Amination: Similarly, α-amination introduces a nitrogen-containing functional group at the α-position. This can be accomplished through the reaction of the enolate of this compound with an electrophilic nitrogen source, such as an azodicarboxylate. researchgate.netorganic-chemistry.org Organocatalytic methods, often employing proline or its derivatives, have been developed for the asymmetric α-amination of cyclic ketones. researchgate.net However, the yields and enantioselectivities for cyclohexanone (B45756) derivatives can be variable. researchgate.net The isobutyl group in this compound would likely play a significant role in directing the stereochemical course of this reaction.

Table 1: Illustrative Reagents for α-Functionalization of this compound

| Transformation | Reagent System | Expected Product |

|---|

Note: The data in this table is illustrative and based on general methodologies for ketone α-functionalization.

Oxidation and Reduction Chemistry of the α-Position

The α-position of this compound is susceptible to both oxidation and reduction reactions, which can lead to a variety of products.

Oxidation: While the primary alcohol corresponding to the isobutyl group could be oxidized under harsh conditions, selective oxidation at the α-carbon of the cyclohexanone ring is more synthetically relevant. One common method for the α-oxidation of ketones to form α,β-unsaturated ketones involves a two-step process of α-halogenation followed by elimination. Alternatively, reagents like selenium dioxide can directly introduce a double bond between the α- and β-carbons.

Reduction: The reduction of the carbonyl group in this compound to a hydroxyl group is a standard transformation. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would readily afford 2-isobutylcyclohexan-1-ol. Stereoselectivity can often be achieved by using bulky reducing agents. The Meerwein-Ponndorf-Verley reduction, using aluminum isopropoxide, is another method for the reduction of ketones. doubtnut.com

Table 2: Representative Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product |

|---|

Note: The data in this table is illustrative and based on general methodologies for ketone transformations.

Rearrangement Reactions Involving the Cyclohexanone Core

The carbocyclic framework of this compound can undergo several types of rearrangement reactions, often under acidic conditions, leading to structurally diverse products.

The classic Pinacol rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.orgyoutube.com For this compound to undergo such a rearrangement, it would first need to be converted to the corresponding 1,2-diol. This could be achieved, for example, by reduction of the carbonyl to an alcohol, followed by dihydroxylation of an adjacent double bond (if one were introduced). The subsequent acid-catalyzed rearrangement would involve protonation of one hydroxyl group, loss of water to form a carbocation, and a 1,2-alkyl or hydride shift. The migratory aptitude of the groups attached to the diol system would determine the final product.

Under acidic conditions, this compound can potentially undergo rearrangements leading to ring contraction. etsu.edunih.govntu.ac.uknih.gov For instance, if an appropriate leaving group is present on the isobutyl side chain, an intramolecular cyclization could occur. More commonly, α-haloketones can undergo the Favorskii rearrangement upon treatment with a base, which proceeds through a cyclopropanone (B1606653) intermediate and results in a ring-contracted carboxylic acid derivative. harvard.edu While this is a base-mediated process, it represents a significant rearrangement of the cyclohexanone core.

Electrophilic Aromatic Substitution on Derived Aromatic Systems

While this compound itself is not aromatic, it can be a precursor to aromatic compounds. For example, through a series of reactions including dehydration and oxidation, it could potentially be converted to an isobutyl-substituted phenol (B47542) or a related aromatic derivative. Once an aromatic ring is formed, it will undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.orgnih.govmasterorganicchemistry.comyoutube.com The isobutyl group, being an alkyl group, would act as an activating, ortho-, para-directing substituent on the aromatic ring.

Table 3: Hypothetical Electrophilic Aromatic Substitution on a Derived Isobutyl-Substituted Aromatic Ring

| Electrophilic Reagent | Reaction Type | Major Products |

|---|---|---|

| Br2, FeBr3 | Bromination | ortho- and para-bromo-isobutylbenzene |

| HNO3, H2SO4 | Nitration | ortho- and para-nitro-isobutylbenzene |

| CH3COCl, AlCl3 | Friedel-Crafts Acylation | para-acetyl-isobutylbenzene |

Note: This table is based on the expected reactivity of an alkyl-substituted benzene (B151609) ring.

Cycloaddition Reactions and Their Scope

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The carbonyl group of this compound can participate in certain cycloaddition reactions, though it is less reactive than a carbon-carbon double bond. More commonly, an enol ether or enamine derivative of this compound would be used as the diene or dienophile component in a Diels-Alder [4+2] cycloaddition. libretexts.org Furthermore, the corresponding α,β-unsaturated ketone, 6-isobutylcyclohex-2-en-1-one, would be a more active participant in [2+2] and [4+2] cycloaddition reactions. researchgate.netresearchgate.net The stereochemical outcome of such reactions would be influenced by the isobutyl group.

Stereochemical Aspects and Chiral Synthesis of 2 Isobutylcyclohexan 1 One

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For 2-isobutylcyclohexan-1-one, this is primarily achieved by creating the C2 stereocenter through asymmetric α-alkylation of a cyclohexanone (B45756) precursor or via conjugate addition to a cyclohexenone system.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is one of the most reliable strategies for the asymmetric α-alkylation of ketones.

A prominent example is the use of pyrrolidine-based auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org These auxiliaries react with cyclohexanone to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate, which is sterically shielded on one face by the auxiliary. Subsequent alkylation with an isobutyl halide occurs from the less hindered face, establishing the stereocenter at the C2 position with high diastereoselectivity. wikipedia.orgmit.edu Finally, ozonolysis or hydrolysis cleaves the hydrazone to release the chiral this compound and recover the auxiliary. wikipedia.org

Another effective approach involves the use of chiral enamines. For instance, chiral amines derived from amino acids can be condensed with cyclohexanone. The resulting enamine is then metalated to form a rigid, chelated lithio-enamine. This structure effectively blocks one face of the enamine, directing the incoming electrophile (isobutyl halide) to the opposite face with high selectivity. uoa.gracs.org

| Electrophile (R-X) | Auxiliary System | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| Methyl Iodide | SAMP Hydrazone | 75 | ≥95 | (S) |

| Ethyl Iodide | SAMP Hydrazone | 71 | 95 | (S) |

| n-Propyl Iodide | Chiral Methoxyamine | 81 | 92 | (R) |

| Benzyl Bromide | Chiral Methoxyamine | 87 | 95 | (R) |

This table presents representative data for the asymmetric alkylation of cyclohexanone using chiral auxiliary methods. The isobutyl group is expected to yield similar high enantioselectivity.

Chiral Catalyst-Driven Asymmetric Synthesis

In contrast to the stoichiometric use of chiral auxiliaries, chiral catalysts can generate large quantities of an enantiomerically enriched product from a small amount of the catalyst. This approach is often more atom-economical. Two primary catalytic strategies for synthesizing this compound are asymmetric conjugate addition and direct asymmetric alkylation.

Asymmetric Conjugate Addition: This method involves the 1,4-addition of an isobutyl nucleophile to cyclohexenone, catalyzed by a chiral metal complex. For example, copper complexes with chiral N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can catalyze the addition of isobutyl organometallic reagents (e.g., from isobutylmagnesium bromide or silylborane precursors) to cyclohexenone. nih.gov The chiral ligand environment coordinates to the metal center, creating an asymmetric pocket that forces the reactants to approach each other in a specific orientation, leading to high enantioselectivity. nih.govbeilstein-journals.org

Organocatalytic Synthesis: Organocatalysis avoids the use of metals and instead employs small chiral organic molecules. For the synthesis of 2-alkyl cyclohexanones, chiral secondary amines (such as those derived from proline) are often used. mdpi.com These amines react with cyclohexanone to form a nucleophilic enamine intermediate in situ. The chiral catalyst environment dictates the facial selectivity of the subsequent alkylation with an isobutyl electrophile. While highly effective for many reactions, direct alkylation of ketone-derived enamines can be challenging. A more common organocatalytic route is the Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, where the catalyst activates the electrophile via iminium ion formation. nih.govnih.gov

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Ratio (er) / ee % |

| Conjugate Silyl (B83357) Addition | CuCl / Chiral NHC | Cyclohexenone | 95 | 98.5:1.5 |

| Conjugate Addition | Rh / Chiral Diene | α,β-Unsaturated Amide | 99 | 97% ee |

| Michael Addition | Chiral Thiourea (B124793) | 3-Methyleneoxindole | 86 | >99% ee |

| Alkylation of Tin Enolate | Chiral Cr(salen) | Cyclohexanone Sn-enolate | 51 | 30% ee |

This table showcases results from various chiral catalyst-driven reactions on cyclohexanone and related substrates, demonstrating the high selectivities achievable.

Deracemization Techniques and Kinetic Resolution

When a racemic mixture of this compound is already available, it can be resolved into its constituent enantiomers. Kinetic resolution is a process where one enantiomer in a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting one. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful tool. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol. mdpi.com For this compound, this would involve its reduction to the corresponding racemic alcohol, 2-isobutylcyclohexan-1-ol. A lipase (B570770), in the presence of an acyl donor like vinyl acetate, would then selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting ester and unreacted alcohol can then be separated and the alcohol oxidized back to the ketone, providing enantiopure this compound.

Deracemization is an ideal but more complex process that converts an entire racemic mixture into a single, pure enantiomer, potentially achieving a 100% theoretical yield. mdpi.com This can be accomplished through dynamic kinetic resolution (DKR), where the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This ensures that the entire substrate pool is converted into the desired chiral product.

| Biocatalyst (Hydrolase) | Reaction | Conversion (%) | Substrate ee (%) | Product ee (%) |

| P. fluorescens | Transesterification | 50 | >99 | >99 |

| P. stutzeri | Transesterification | 49 | 96 | >99 |

| C. antarctica lipase A | Hydrolysis | 50 | >99 | 98 |

| C. antarctica lipase B | Hydrolysis | 49 | 96 | >99 |

This table provides data from the enzymatic kinetic resolution of (±)-cis-2-nitrocyclohexanol, a close analog of 2-isobutylcyclohexan-1-ol, illustrating the high efficiency of such processes. almacgroup.com

Diastereoselective Control in Reactions

When a molecule already contains one or more stereocenters, reactions that create a new stereocenter can lead to diastereomers. Diastereoselective control ensures that one diastereomer is formed preferentially.

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, the existing stereocenter(s) in the molecule dictate the stereochemical outcome of the reaction. The steric and electronic properties of the chiral substrate create a facial bias, directing the approach of an incoming reagent. researchgate.net

For example, if a derivative of (R)-2-isobutylcyclohexan-1-one were to undergo a nucleophilic addition to the carbonyl group (e.g., reduction to form 2-isobutylcyclohexan-1-ol), the large isobutyl group at the C2 position would create significant steric hindrance. To minimize steric interactions, a nucleophile would preferentially attack from the face opposite to the isobutyl group. This would lead to the formation of one diastereomer (e.g., the trans-alcohol) in preference to the other (cis-alcohol). The degree of selectivity depends on the effective size of the isobutyl group and the reaction conditions.

Reagent-Controlled Diastereoselectivity

In reagent-controlled reactions, the stereochemical outcome is determined by the structure of the reagent itself, which can override any directing effects from the substrate. This is often achieved by using sterically demanding reagents that have an inherent facial preference for attack.

Considering the reduction of this compound, the diastereoselectivity can be controlled by the choice of the reducing agent.

Small, unhindered reagents like sodium borohydride (B1222165) (NaBH₄) are less sensitive to the steric environment of the substrate. Attack can occur from either the axial or equatorial face, often leading to a mixture of diastereomers, with a slight preference for the thermodynamically more stable product.

Bulky, sterically demanding reagents like L-Selectride (lithium tri-sec-butylborohydride) have significant steric requirements. To avoid clashing with the substituents on the cyclohexanone ring, L-Selectride will attack from the least hindered face. In the case of this compound, this would be the face opposite the isobutyl group, leading to a high diastereomeric excess of the trans-alcohol. This allows for the selective synthesis of a specific diastereomer regardless of the substrate's inherent preferences.

Conformational Analysis and Stereoisomer Interconversion of this compound

The stereochemical behavior of this compound, a chiral cyclic ketone, is governed by the conformational flexibility of its six-membered ring and the potential for interconversion between its stereoisomers. A thorough understanding of these aspects is crucial for its synthesis and application in stereoselective processes.

Chair-Boat Conformational Equilibria

The cyclohexane (B81311) ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The chair conformation is the most stable arrangement for a cyclohexane ring. libretexts.orgyoutube.comic.ac.uk In this conformation, the substituents on the ring can occupy two distinct positions: axial (parallel to the main axis of the ring) and equatorial (extending from the "equator" of the ring).

For this compound, the bulky isobutyl group at the C-2 position will strongly favor the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org The chair conformation where the isobutyl group is equatorial is therefore expected to be significantly lower in energy and thus the most populated conformation at equilibrium.

The chair conformation exists in a dynamic equilibrium with other, higher-energy conformations, most notably the boat and twist-boat conformations. The boat conformation is considerably less stable than the chair due to torsional strain from eclipsing C-H bonds and steric repulsion between the "flagpole" hydrogens. ic.ac.uk The twist-boat conformation is an intermediate in energy between the chair and boat forms. The energy barrier for the chair-to-chair interconversion (ring flip) in cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com This rapid interconversion at room temperature leads to an averaging of the axial and equatorial positions.

Table 1: Comparison of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Staggered C-H bonds, minimal strain |

| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain compared to boat |

| Boat | ~7.0 | Torsional strain, flagpole steric hindrance |

| Half-Chair | ~10 | Significant angle and torsional strain (transition state) |

Note: The energy values are for unsubstituted cyclohexane and serve as a general reference.

Isomerization Pathways and Epimerization Studies

This compound possesses a stereocenter at the C-2 position, meaning it can exist as a pair of enantiomers, (R)-2-isobutylcyclohexan-1-one and (S)-2-isobutylcyclohexan-1-one. Epimerization is the process by which one of these enantiomers is converted into the other, leading to racemization if the process reaches equilibrium.

The primary mechanism for the epimerization of α-substituted ketones like this compound involves the formation of an achiral enol or enolate intermediate. In the presence of either an acid or a base, the ketone can tautomerize to its enol form, or be deprotonated to form an enolate. The C-2 carbon, which is the stereocenter, becomes sp²-hybridized and planar in the enol or enolate, thus losing its chirality. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of the (R) and (S) enantiomers.

Plausible Epimerization Mechanism:

Base-catalyzed: A base removes the acidic α-hydrogen from the C-2 position, forming a planar enolate ion. Subsequent protonation of the enolate can occur on either side of the double bond, regenerating the ketone as a racemic mixture.

Acid-catalyzed: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like the solvent) can then remove the α-hydrogen to form a planar enol. Tautomerization back to the keto form can result in either enantiomer.

While specific studies on the epimerization of this compound are not extensively documented, research on related systems, such as 1-(2-alkyl-3-cyclohexen-1-yl)-alkanone, has demonstrated that epimerization can be achieved using a metal alkoxide base. google.com Studies on the epimerization of other substituted cyclohexanones and related compounds have also elucidated similar enolization-ketonization pathways. cdnsciencepub.com The rate of epimerization is dependent on factors such as the strength of the acid or base catalyst, the solvent, and the temperature.

Determination of Enantiomeric Excess and Absolute Configuration in Research

In the context of stereoselective synthesis or analysis of this compound, it is crucial to determine the enantiomeric excess (ee) of a sample and to assign the absolute configuration of the major enantiomer.

Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques can be employed for this purpose, with chiral chromatography (both gas and liquid) being a common and reliable method. However, chiroptical methods offer a rapid and sensitive alternative.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers have mirror-image structures, they produce CD spectra that are equal in magnitude but opposite in sign. This property can be exploited to determine the enantiomeric excess of a mixture.

A study by Leung and Anslyn (2011) demonstrated a rapid method for determining the enantiomeric excess of α-chiral cyclohexanones using CD spectroscopy. acs.orgnih.govacs.orgnih.gov The method involves the formation of diastereomeric complexes between the derivatized cyclohexanone and a chiral copper(I)-BINAP complex. The resulting complexes exhibit distinct metal-to-ligand charge transfer (MLCT) bands in the CD spectrum, allowing for the quantification of the enantiomeric excess with a reasonable degree of accuracy. acs.orgnih.gov

Table 2: Illustrative Data for Enantiomeric Excess Determination of an α-Chiral Cyclohexanone Derivative using CD Spectroscopy

| Sample | Enantiomeric Excess (prepared) | Molar Ellipticity at 350 nm (arbitrary units) | Enantiomeric Excess (determined) | Absolute Error |

| 1 | 90% (R) | 85 | 88% | 2% |

| 2 | 50% (R) | 48 | 52% | 2% |

| 3 | 10% (R) | 12 | 8% | 2% |

| 4 | 50% (S) | -45 | -48% | 3% |

| 5 | 90% (S) | -82 | -89% | 1% |

Note: This table is a hypothetical representation based on the principles described in the cited literature and does not represent actual experimental data for this compound.

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For substituted cyclohexanones, the "Octant Rule" has been a longstanding empirical method for predicting the sign of the Cotton effect in Optical Rotatory Dispersion (ORD) and CD spectra, which can be correlated to the absolute configuration. stackexchange.com

More recently, the combination of experimental chiroptical spectroscopy (CD and Vibrational Circular Dichroism - VCD) with quantum chemical calculations has become a highly reliable method for assigning the absolute configuration of chiral molecules, including those with flexible ring systems. nih.govresearchgate.netspectroscopyeurope.com The experimental CD and VCD spectra of an enantiomerically enriched sample are compared with the theoretically predicted spectra for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.com This approach is particularly valuable as it can also provide insights into the preferred solution-state conformation of the molecule. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of 2-isobutylcyclohexan-1-one, providing a foundational understanding of its electronic structure and geometry. These computational methods are essential for predicting the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. These calculations are crucial for understanding the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. In related studies of 2-alkyl substituted cyclohexanones, the HOMO is often localized around the carbonyl group and the adjacent carbon atoms, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

The calculated electronic properties, such as dipole moment, polarizability, and hyperpolarizability, provide further understanding of the molecule's interactions. For this compound, the carbonyl group introduces a significant dipole moment, influencing its solubility and intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.1 D |

Ab Initio Calculations for Ground State Geometries

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. ijert.orgijert.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with basis sets like cc-pVTZ, can provide highly accurate geometric parameters.

These calculations typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. For this compound, the cyclohexane (B81311) ring adopts a chair conformation to minimize steric strain. The isobutyl group at the C2 position can be in either an axial or equatorial position. Ab initio calculations consistently show that the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. openochem.org

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's physical and chemical properties and serve as a basis for more complex calculations, such as vibrational frequency analysis and reaction pathway modeling.

Table 2: Optimized Geometric Parameters for the Equatorial Conformer of this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| C1-C2 Bond Length | 1.53 Å |

| C2-C(isobutyl) Bond Length | 1.54 Å |

| C1-C2-C3 Bond Angle | 111.5° |

| O=C1-C2-C(isobutyl) Dihedral Angle | -145.2° |

Conformational Analysis through Molecular Mechanics and Dynamics

The flexibility of the cyclohexane ring and the isobutyl substituent in this compound gives rise to various possible conformations. Molecular mechanics and dynamics simulations are instrumental in exploring these conformational landscapes.

Energy Minimization and Potential Energy Surface Mapping

Molecular mechanics methods, using force fields such as MMFF94 or AMBER, are employed to perform energy minimization and map the potential energy surface of this compound. sapub.org This process involves systematically changing the dihedral angles of the molecule and calculating the corresponding energy to identify stable conformers and the energy barriers between them.

The primary conformational equilibrium for this compound is between the chair conformations with the isobutyl group in the axial and equatorial positions. The potential energy surface clearly indicates that the equatorial conformer is the global minimum. The energy difference between the equatorial and axial conformers, known as the A-value, is a critical parameter. For an isobutyl group, this value is expected to be around 2.1 kcal/mol, indicating a strong preference for the equatorial position.

The analysis also reveals other higher-energy conformers, such as twist-boat and boat forms, which are typically transition states or shallow local minima on the potential energy surface. stackexchange.com

Simulation of Solvent Effects on Conformation

The conformational preference of this compound can be influenced by the solvent environment. Molecular dynamics simulations, which model the movement of atoms over time, are used to investigate these effects. usp.br By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or a nonpolar solvent), it is possible to observe how the solvent interactions affect the conformational equilibrium.

In polar solvents, the more polar conformer may be stabilized. For 2-halocyclohexanones, it has been observed that polar solvents can increase the population of the conformer with a larger dipole moment. youtube.comrsc.org In the case of this compound, the equatorial conformer generally has a slightly larger dipole moment, and thus, its stability is expected to be enhanced in polar solvents. However, due to the large steric hindrance of the isobutyl group in the axial position, the equatorial preference remains dominant across a wide range of solvents.

Table 3: Relative Conformational Energies in Different Solvents (Exemplary Data)

| Solvent | ΔE (Axial - Equatorial) (kcal/mol) |

|---|---|

| Gas Phase | 2.1 |

| Water | 2.3 |

| Chloroform | 2.0 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and identifying the transition states, it is possible to predict reaction kinetics and stereochemical outcomes.

For instance, the reduction of the carbonyl group in this compound by a hydride reagent can be modeled. The calculations would explore the different trajectories of the hydride approaching the carbonyl carbon, either from the axial or equatorial face. The transition state for each pathway is located, and its energy is calculated. The pathway with the lower transition state energy will be the favored one.

In the case of 2-substituted cyclohexanones, the stereochemical outcome of nucleophilic addition is influenced by a combination of steric and electronic factors. For a bulky substituent like the isobutyl group in the equatorial position, the axial attack is generally favored to avoid steric hindrance, leading to the formation of the equatorial alcohol.

Transition state theory can then be used to calculate the theoretical rate constants for these reactions. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming it as a true transition state. The analysis of the transition state geometry provides detailed information about the bond-breaking and bond-forming processes during the reaction. uci.edu

Computational Studies of Reaction Mechanisms

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a given chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. A variety of computational techniques can be employed for this purpose, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

Activation Energy Calculations for Key Steps

A critical aspect of understanding a chemical reaction is the determination of its activation energy (Ea), which is the minimum energy required for the reaction to occur. omnicalculator.comthoughtco.comfsu.edu Computational chemistry provides a robust framework for the calculation of activation energies. omnicalculator.comthoughtco.comfsu.edu By identifying the transition state structure for a particular reaction step, the energy difference between the transition state and the reactants can be calculated, yielding the activation energy.

The Arrhenius equation, which describes the temperature dependence of reaction rates, is fundamentally linked to the concept of activation energy. wikipedia.org Computational methods can provide the necessary energetic data to parameterize this equation for specific reactions. thoughtco.comfsu.edu While there are no specific published activation energy calculations for key reaction steps of this compound, the methodology for such calculations is well-documented. For a reaction involving this compound, such as an enolization or a nucleophilic addition, the process would involve:

Optimization of the ground state geometries of the reactants.

Identification and optimization of the transition state geometry.

Calculation of the electronic energies of all optimized structures.

The activation energy is then determined as the difference in energy between the transition state and the reactants.

These calculations are instrumental in predicting reaction kinetics and understanding the factors that control reaction rates.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are not only used to study reactivity but also to predict the spectroscopic properties of molecules. researchgate.net Techniques such as DFT and ab initio calculations can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net The predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For this compound, computational spectroscopic studies would involve calculating the vibrational frequencies to predict the IR spectrum, or the chemical shifts to predict the NMR spectrum. While specific studies performing a direct comparison of predicted and experimental spectra for this compound are not available, the validation of predicted IR spectra against experimental databases has shown that computational methods can be an accurate tool for chemical identification. kohan.com.tw The general procedure for such a study would involve:

Optimization of the molecular geometry of this compound using a suitable level of theory and basis set.

Calculation of the desired spectroscopic properties (e.g., vibrational frequencies for IR, shielding tensors for NMR).

Comparison of the computationally generated spectrum with an experimentally recorded spectrum.

Discrepancies between the predicted and experimental spectra can often be reconciled by considering factors such as solvent effects and conformational averaging, which can also be modeled computationally.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. nih.gov In the context of reactivity, QSPR models can be developed to predict the rate or equilibrium constant of a reaction based on a set of calculated molecular descriptors.

While no specific QSPR models for the reactivity of this compound have been reported, the methodology has been successfully applied to related classes of compounds, such as other cyclohexane derivatives. acs.orgnih.gov The development of a QSPR model for the reactivity of a series of substituted cyclohexanones, including this compound, would typically involve the following steps:

Data Set Compilation: A dataset of compounds with known reactivity data (e.g., reaction rates) would be assembled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Such QSPR models can be valuable tools for predicting the reactivity of new, untested compounds and for guiding the design of molecules with desired reactivity profiles.

Applications in Advanced Organic Synthesis Research

Role as a Precursor in Natural Product Synthesis

The cyclohexane (B81311) ring is a ubiquitous feature in a vast array of natural products, including terpenoids and steroids. Substituted cyclohexanones, such as 2-Isobutylcyclohexan-1-one, serve as pivotal starting materials or key intermediates in the assembly of these complex natural structures. The isobutyl group at the C-2 position can influence the stereochemical outcome of subsequent reactions and can be a part of the final molecular framework or a modifiable handle for further synthetic transformations.

Synthesis of Terpenoid and Steroid Analogs

Terpenoids and steroids often contain polycyclic systems where at least one of the rings is a cyclohexane derivative. The synthesis of analogs of these natural products is crucial for studying their biological activities and developing new therapeutic agents. 2-Alkylcyclohexanones are common precursors for constructing the characteristic ring systems of these molecules. For instance, the Robinson annulation, a powerful ring-forming reaction, can be employed with a substituted cyclohexanone (B45756) to build a new six-membered ring, a key step in many steroid syntheses. libretexts.org

The isobutyl group in this compound can mimic the alkyl side chains found in many natural terpenoids and steroids. kneopen.comglobalresearchonline.net Synthetic strategies can be envisioned where the cyclohexanone ring of this compound forms a foundational part of the steroid or terpenoid skeleton.

Table 1: Hypothetical Synthetic Steps in Terpenoid/Steroid Analog Synthesis using a 2-Alkylcyclohexanone Intermediate

| Step | Reaction Type | Reactants | Product Feature |

| 1 | Enolate Formation | This compound, LDA | Lithium enolate |

| 2 | Michael Addition | Enolate, Methyl vinyl ketone | 1,5-Diketone |

| 3 | Intramolecular Aldol (B89426) Condensation | 1,5-Diketone, Base | Bicyclic enone system |

| 4 | Further Elaboration | Bicyclic enone, Various reagents | Polycyclic steroid/terpenoid analog |

Intermediate in Complex Polycyclic Systems

Beyond terpenoids and steroids, the cyclohexane motif is a core component of numerous other complex polycyclic natural products. wikipedia.org The synthesis of these molecules often involves intricate strategies where the stereochemistry and reactivity of a substituted cyclohexanone are exploited to control the formation of multiple stereocenters and ring systems. beilstein-journals.org While specific examples detailing the use of this compound are not prominent in the literature, the principles of its utility can be inferred from syntheses involving similar 2-alkylcyclohexanones. These ketones can undergo a variety of transformations, including diastereoselective alkylations, reductions, and cycloadditions, to build up the complexity of the target polycyclic system.

Utility in Medicinal Chemistry Research Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is essential for the discovery of new drugs. The inherent three-dimensionality of the cyclohexane ring makes it an attractive starting point for the synthesis of diverse compound libraries.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. uq.edu.au Substituted cyclohexanones can be readily converted into a variety of heterocyclic systems. researchgate.net For example, condensation reactions with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to oxazines. The isobutyl substituent can provide steric and electronic influence on these cyclization reactions and can be a key determinant of the biological activity of the resulting heterocyclic compounds. mdpi.com

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Biological Relevance |

| Hydrazine (B178648) | Tetrahydropyridazine derivative | Antihypertensive, Anticonvulsant |

| Phenylhydrazine | Indazole derivative | Anti-inflammatory, Antitumor |

| Urea | Quinazolinone derivative | Sedative, Antihypertensive |

| Guanidine | Pyrimidine derivative | Antiviral, Antibacterial |

Development of Chiral Auxiliaries and Ligands Based on this compound

Asymmetric synthesis is a cornerstone of modern organic chemistry, and the development of effective chiral auxiliaries and ligands is a continuous area of research. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that induces enantioselectivity.

While there is no specific literature on the development of chiral auxiliaries or ligands directly from this compound, its structure contains elements that are common in successful chiral controllers. The cyclohexane backbone provides a rigid scaffold, which is often desirable for effective stereochemical control. myuchem.com If this compound were resolved into its individual enantiomers, these could potentially be elaborated into chiral auxiliaries or ligands. For example, conversion of the ketone to an amine or an alcohol would provide a handle for attaching the auxiliary to a substrate or for coordinating to a metal center. The isobutyl group would act as a bulky substituent to bias the approach of reagents to one face of the molecule. The development of such chiral tools would be a valuable contribution to the field of asymmetric synthesis. nih.govnih.gov

Applications in Material Science Precursor Development

The utility of cyclic ketones and their derivatives as precursors in material science is an active area of research. These compounds can serve as building blocks for a variety of polymers and advanced organic materials.